molecular formula C19H21N3O3S B1500919 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol CAS No. 1146080-28-5

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

Cat. No.: B1500919
CAS No.: 1146080-28-5
M. Wt: 371.5 g/mol
InChI Key: WUHJFGKJCORODT-UHFFFAOYSA-N
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Description

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is a chemical compound with the molecular formula C19H21N3O3S and a molecular weight of 371.5 g/mol. This compound is known for its unique structure, which includes a benzimidazole ring substituted with a toluene-4-sulfonyl group and a piperidin-3-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol typically involves the following steps:

  • Benzimidazole Synthesis: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

  • Toluene-4-sulfonylation: The benzimidazole is then treated with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.

  • Piperidin-3-ol Introduction: Finally, the piperidin-3-ol moiety is introduced through a nucleophilic substitution reaction with an appropriate piperidin-3-ol derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted derivatives where the nucleophile has replaced the original functional group.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be employed as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)sulfonyl-1H-benzimidazole-2-yl]-piperidin-3-ol: A structural analog with a similar toluene-4-sulfonyl group.

  • 1-(Toluene-4-sulfonyl)-1H-benzimidazole-2-yl]-morpholin-3-ol: A compound with a morpholin-3-ol moiety instead of piperidin-3-ol.

Uniqueness: 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-8-10-16(11-9-14)26(24,25)22-18-7-3-2-6-17(18)20-19(22)21-12-4-5-15(23)13-21/h2-3,6-11,15,23H,4-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJFGKJCORODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N4CCCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671418
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-28-5
Record name 3-Piperidinol, 1-[1-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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